3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol
Brand Name: Vulcanchem
CAS No.: 1339516-36-7
VCID: VC2996397
InChI: InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-9(14)13-11-8/h2-5H,1H3,(H,10,11,14)
SMILES: COC1=CC=CC(=C1)C2=NC(=S)ON2
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

CAS No.: 1339516-36-7

Cat. No.: VC2996397

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol - 1339516-36-7

Specification

CAS No. 1339516-36-7
Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name 3-(3-methoxyphenyl)-2H-1,2,4-oxadiazole-5-thione
Standard InChI InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-9(14)13-11-8/h2-5H,1H3,(H,10,11,14)
Standard InChI Key VWAFCJLWERTLAK-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NC(=S)ON2
Canonical SMILES COC1=CC=CC(=C1)C2=NC(=S)ON2

Introduction

Chemical Structure and Properties

Molecular Structure

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol features a five-membered heterocyclic 1,2,4-oxadiazole ring with specific substitution patterns. The oxadiazole core contains one oxygen atom and two nitrogen atoms arranged in a specific sequence, creating a planar, aromatic system. Position 3 of this ring is occupied by a 3-methoxyphenyl group, while position 5 bears a thiol (-SH) functionality.

Based on structural analysis of related compounds, particularly 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol, this molecule exists in tautomeric forms. The thiol form (3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-thiol) can convert to the thione form (3-(3-methoxyphenyl)-2H-1,2,4-oxadiazole-5-thione) through tautomerization . This tautomeric behavior significantly influences the compound's reactivity patterns and potential biological interactions.

The 3-methoxyphenyl substituent provides lipophilicity and potential hydrogen bond acceptor capabilities through the methoxy group. The aromatic ring system of the entire molecule contributes to potential π-stacking interactions with biological targets, particularly aromatic amino acid residues in proteins.

Physical and Chemical Properties

The physical and chemical properties of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol can be estimated based on structurally similar compounds and general principles of organic chemistry. These properties are summarized in Table 1.

Table 1: Estimated Physical and Chemical Properties of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

PropertyEstimated ValueBasis of Estimation
Molecular FormulaC9H8N2O2SBased on structural composition
Molecular Weight208.24 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar oxadiazole derivatives
ColorWhite to off-whiteBased on similar heterocycles
Melting Point220-250°CBased on similar oxadiazole-thiol compounds
SolubilitySparingly soluble in water; soluble in DMSO, DMF, methanolBased on similar heterocyclic compounds
LogP~2.3-2.8Estimated based on structure and similar compounds
pKa (thiol)~8.5-9.5Estimated based on similar thiol-containing heterocycles

The thiol group in this compound is particularly noteworthy as it can engage in various chemical reactions, including oxidation to disulfide, alkylation, acylation, and coordination with metal ions. The reactivity of the thiol group makes this compound potentially valuable for various chemical modifications and biological applications.

The oxadiazole ring itself is relatively stable under physiological conditions, contributing to the potential metabolic stability of the compound. The methoxy substituent on the phenyl ring affects the electronic distribution within the molecule, potentially influencing its interaction with biological targets.

Synthesis Methods

Proposed Synthetic Routes

Based on methodologies described for similar compounds, several synthetic routes can be proposed for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, as summarized in Table 2.

Table 2: Proposed Synthetic Routes for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol

RouteStarting MaterialsKey ReagentsReaction ConditionsPotential Advantages
13-MethoxybenzonitrileHydroxylamine, CS2, Basei. NH2OH·HCl, base, reflux
ii. CS2, base, 80-100°C
iii. Acidification
Well-established route for 1,2,4-oxadiazole-5-thiols
23-Methoxybenzoic acidHydrazine, CS2, Basei. N2H4·H2O, reflux
ii. CS2, KOH, DMF, 95-100°C
iii. Acidification
Similar to method described in search result
33-MethoxybenzaldehydeHydroxylamine, thiolating agenti. NH2OH·HCl, base
ii. Oxidation
iii. Cyclization with thiolating agent
Alternative approach through oxime intermediate

The first route, proceeding through an amidoxime intermediate, represents a classical approach to 1,2,4-oxadiazole synthesis. The reaction of 3-methoxybenzonitrile with hydroxylamine would generate 3-methoxybenzamidoxime, which could then react with carbon disulfide under basic conditions. Subsequent cyclization and acidification would yield the desired product.

The second route, based on insights from search result , would involve preparing the acid hydrazide from 3-methoxybenzoic acid and hydrazine. The acid hydrazide would then react with carbon disulfide in the presence of potassium hydroxide, as described: "The acid hydrazide (4) (1 g) and carbondisulphide (0.03 ml) in DMF (10 ml) were refluxed under constant stirring at 95-100°C in the presence of KOH (1 ml)" .

It is worth noting that the optimization of reaction conditions, including solvent selection, temperature, reaction time, and purification procedures, would be necessary to achieve satisfactory yields and purity of the final product.

CompoundStructural SimilarityReported ActivityImplications for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivativesThione functionality, oxadiazole coreAnticancer (MCF-7), thymidine phosphorylase inhibition Suggests potential anticancer activity through enzyme inhibition
3′-[5′-mercapto-1,3,4-oxadiazole-2-yl] methoxy cholest-5-en (89)Mercapto (thiol) group, oxadiazole corePotent anticancer activity against HL-60 (IC50 17.33) Indicates significance of thiol group for anticancer activity
2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole (94)Oxadiazole core, aromatic substituentsActivity against leukemia cell lines Suggests potential for activity against hematological malignancies
4-(5-((2-phenylimidazo[1,2-a]pyridin-3-yl)thio)-1,3,4-oxadiazol-2-yl)phenol (3e)Thio linkage, oxadiazole coreNot specifically mentioned, but related to thiolic oxadiazoles with potential activity Demonstrates versatility of thiolic linkages in bioactive oxadiazoles

The comparative analysis suggests that the thiol/thione functionality, in combination with the oxadiazole scaffold, contributes significantly to biological activity, particularly anticancer properties. The presence of the 3-methoxyphenyl group in our target compound might further modulate its activity profile through altered lipophilicity, electronic effects, and specific interactions with biological targets.

Research Methodologies and Experimental Approaches

Analytical Techniques for Characterization

Comprehensive characterization of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol would require the application of various analytical techniques. Based on approaches used for similar compounds, the following techniques would be valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and potentially 15N NMR would provide detailed structural information. For example, in a similar compound, "1H NMR (300 MHz, DMSO-d6) δ (ppm) 8.70 (d, J 6.0 Hz, 1 H), 8.29 (s, 1 H), 8.11 (d, J 6.6 Hz, 2 H)..." demonstrates the type of detailed structural information obtainable.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula and provide fragmentation patterns. For related compounds, ESI-MS has been employed successfully .

Infrared Spectroscopy: IR would identify functional groups, particularly the C=N stretching of the oxadiazole ring, S-H stretching of the thiol group, and C-O-C stretching of the methoxy group.

X-ray Crystallography: If crystals of suitable quality can be obtained, X-ray crystallography would provide definitive structural confirmation and insights into the solid-state conformation.

UV-Visible Spectroscopy: This would characterize the electronic transitions in the molecule, providing information about conjugation and potential chromophoric behavior.

Biological Evaluation Methods

To assess the predicted biological activities of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol, several experimental approaches would be appropriate:

Anticancer Activity: Evaluation against various cancer cell lines, particularly breast cancer (MCF-7) and leukemia (HL-60) lines, using methods such as the MTT assay. As mentioned in search result , compounds were "tested against human leukemia cell line HL-60 by MTT assay" .

Enzyme Inhibition Assays: Assessment of thymidine phosphorylase inhibitory activity, given the precedent of "thymidine phosphorylase inhibition activity" observed in structurally similar compounds.

Antimicrobial Screening: Testing against various bacterial and fungal strains using standard methods such as disk diffusion or broth dilution to determine minimum inhibitory concentrations.

Mechanism of Action Studies: Investigation of potential mechanisms of action through techniques such as molecular docking, enzyme kinetics, and cellular pathway analysis.

Future Research Directions

The analysis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol reveals several promising avenues for future research:

Synthesis Optimization and Derivatives

Future research should focus on optimizing synthetic routes to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol to improve yields and purity. Additionally, the development of a library of derivatives with variations in the substitution pattern of the phenyl ring and modifications of the thiol functionality would enable comprehensive structure-activity relationship studies.

Potential modifications include:

  • Varying the position and nature of substituents on the phenyl ring

  • Converting the thiol to other functional groups such as thioesters, thioethers, or disulfides

  • Exploring the incorporation of the core structure into larger molecular frameworks

Detailed Biological Profiling

Comprehensive biological evaluation of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol and its derivatives should include:

  • Screening against a panel of cancer cell lines to determine specificity and potency

  • Evaluation of enzyme inhibitory activities, particularly against thymidine phosphorylase

  • Assessment of antimicrobial spectrum against clinically relevant pathogens

  • Investigation of potential anti-inflammatory properties in appropriate models

  • Determination of pharmacokinetic properties and metabolic stability

Mechanistic Studies

Understanding the mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol would significantly enhance its development as a potential therapeutic agent. Future studies should address:

  • Molecular interactions with potential biological targets through computational and experimental approaches

  • Cellular pathway analysis to identify affected signaling cascades

  • Structure-based drug design to enhance target specificity and activity

  • Investigation of the role of the thiol group in biological activity, including potential covalent interactions or metal coordination

Formulation Development

For potential therapeutic applications, research on appropriate formulation strategies would be essential:

  • Addressing potential stability issues associated with the thiol functionality

  • Developing formulations to enhance bioavailability

  • Exploring targeted delivery systems to improve efficacy and reduce potential side effects

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